molecular formula C8H11BO3 B13318705 (3-Cyclobutylfuran-2-yl)boronic acid

(3-Cyclobutylfuran-2-yl)boronic acid

Cat. No.: B13318705
M. Wt: 165.98 g/mol
InChI Key: CFSSHZNFAQLLJI-UHFFFAOYSA-N
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Description

(3-Cyclobutylfuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclobutylfuran-2-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a furan derivative with a cyclobutyl group with a boronic ester under controlled conditions. The reaction is usually performed at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclobutylfuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.

Major Products

Scientific Research Applications

(3-Cyclobutylfuran-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclobutylfuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with another organic moiety, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • Furanylboronic acid

Uniqueness

(3-Cyclobutylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which combines the reactivity of the furan ring with the steric effects of the cyclobutyl group. This unique structure can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(3-cyclobutylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H11BO3/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2

InChI Key

CFSSHZNFAQLLJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C2CCC2)(O)O

Origin of Product

United States

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